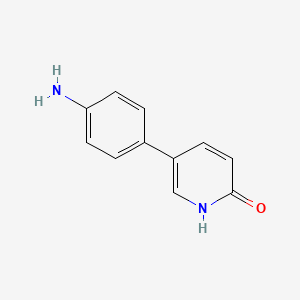
N-(1,3-dihydro-1-hydroxy-2,1-benzoxaborol-6-yl)-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-dihydro-1-hydroxy-2,1-benzoxaborol-6-yl)-3-methylbenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a benzoxaborole moiety, which is known for its biological activity and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dihydro-1-hydroxy-2,1-benzoxaborol-6-yl)-3-methylbenzamide typically involves the reaction of 3-methylbenzoic acid with 6-amino-1,3-dihydro-1-hydroxy-2,1-benzoxaborole. The reaction is carried out under specific conditions to ensure the formation of the desired product. The process may involve the use of coupling agents and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
化学反応の分析
Types of Reactions
N-(1,3-dihydro-1-hydroxy-2,1-benzoxaborol-6-yl)-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions may vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized benzoxaborole derivatives, while reduction can produce reduced forms of the compound with modified functional groups.
科学的研究の応用
N-(1,3-dihydro-1-hydroxy-2,1-benzoxaborol-6-yl)-3-methylbenzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: The compound is being investigated for its therapeutic potential, particularly in the treatment of infections and other diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of N-(1,3-dihydro-1-hydroxy-2,1-benzoxaborol-6-yl)-3-methylbenzamide involves its interaction with specific molecular targets. The benzoxaborole moiety is known to inhibit certain enzymes by binding to their active sites, thereby disrupting their function. This interaction can lead to various biological effects, including antimicrobial activity and inhibition of enzyme-mediated processes.
類似化合物との比較
Similar Compounds
Similar compounds include other benzoxaborole derivatives, such as:
Tavaborole: Used as an antifungal agent.
Crisaborole: Used in the treatment of eczema.
AN2690: Investigated for its antifungal properties.
Uniqueness
N-(1,3-dihydro-1-hydroxy-2,1-benzoxaborol-6-yl)-3-methylbenzamide is unique due to its specific structure, which combines the benzoxaborole moiety with a 3-methylbenzamide group. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C15H14BNO3 |
|---|---|
分子量 |
267.09 g/mol |
IUPAC名 |
N-(1-hydroxy-3H-2,1-benzoxaborol-6-yl)-3-methylbenzamide |
InChI |
InChI=1S/C15H14BNO3/c1-10-3-2-4-11(7-10)15(18)17-13-6-5-12-9-20-16(19)14(12)8-13/h2-8,19H,9H2,1H3,(H,17,18) |
InChIキー |
TZWVRYGWVIHAHH-UHFFFAOYSA-N |
正規SMILES |
B1(C2=C(CO1)C=CC(=C2)NC(=O)C3=CC=CC(=C3)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzonitrile, 4-[(2-oxocyclopentyl)methyl]-](/img/structure/B13996202.png)





![1H-Indole, 6-[(4-fluorophenyl)methyl]-2,3-dihydro-3,3-dimethyl-](/img/structure/B13996236.png)
![4-[[4-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride](/img/structure/B13996239.png)





